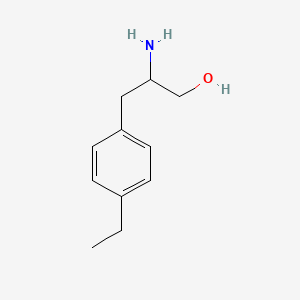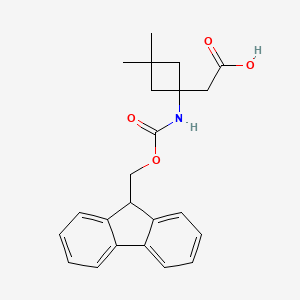
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially when the Fmoc group is removed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Deprotected amino acids.
Scientific Research Applications
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid primarily involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
What sets 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-dimethylcyclobutyl)acetic acid apart is its unique cyclobutyl structure, which provides additional steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of peptides that require stringent protection of amino groups .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C23H25NO4/c1-22(2)13-23(14-22,11-20(25)26)24-21(27)28-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
LMYKXWXGWJEZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


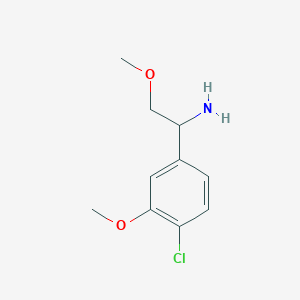
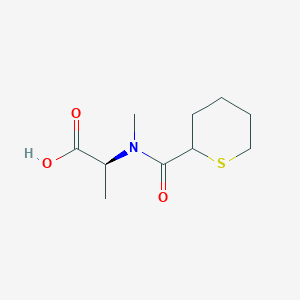
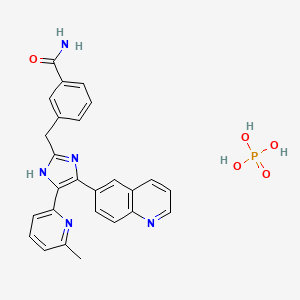
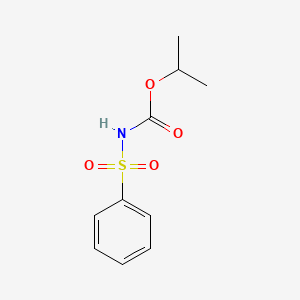
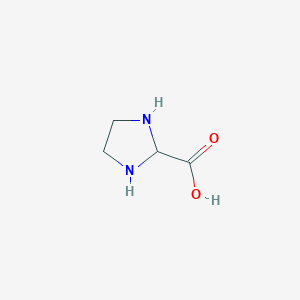
![2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine](/img/structure/B12979001.png)
![Ethyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12979002.png)
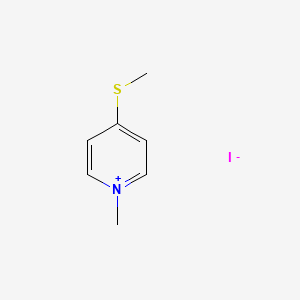
![tert-Butyl 4-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12979030.png)
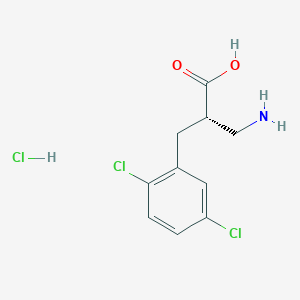
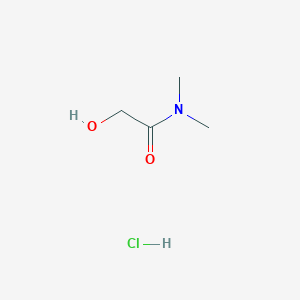
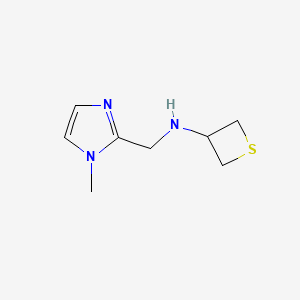
![1'-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B12979056.png)
